molecular formula C3H3N3 B1214393 1,2,3-Triazine CAS No. 12654-97-6

1,2,3-Triazine

Cat. No.: B1214393
CAS No.: 12654-97-6
M. Wt: 81.08 g/mol
InChI Key: JYEUMXHLPRZUAT-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles with the molecular formula C₃H₃N₃. They exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, with the latter being the most common. These compounds have a planar six-membered benzene-like ring structure, but with three carbon atoms replaced by nitrogen atoms . Triazines are known for their wide range of applications, including their use in herbicides, resins, and dyes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Triazines can be compared with other nitrogen-containing heterocycles:

Uniqueness of Triazines:

Comparison with Similar Compounds

  • Pyridines
  • Diazines
  • Triazoles
  • Tetrazines

Triazines stand out due to their unique combination of stability, versatility, and wide range of applications in scientific research and industry.

Properties

IUPAC Name

triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

JYEUMXHLPRZUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1=CN=NN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name TRIAZINE PESTICIDE, LIQUID, POISONOUS
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DSSTOX Substance ID

DTXSID6075308
Record name Triazine
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Molecular Weight

81.08 g/mol
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Physical Description

Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion.
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CAS No.

12654-97-6, 289-96-3
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Synthesis routes and methods I

Procedure details

In particular, heterocyclic halide or pseudo-halide precursors are commercially available or can be prepared from an appropriately functionalised heterocyclic compound. Alternatively the R2 rings can be formed on the imidazopyridine scaffold using intramolecular or radical cyclisation reactions under standard conditions. For example the imidazo[1,2-a]pyridine-7-carboximidic acid methyl ester or imidazo[1,2-a]pyridine-7-methyl ester are reacted with hydrazine hydrate to generate the hydrazide. Triazines can then be synthesized by reacting the hydrazide with the appropriate aldehyde in the presence or absence of ammonia (e.g. the carboxylic acid hydrazide, pyruvic aldehyde and ammonia to create methyltriazine or the carboximidic acid hydrazide and glyoxal to give triazine) or with the appropriate ketone (e.g. diacetyl to create dimethyltriazine). Alternatively the carboxylic acid hydrazide is reacted with triethyl orthoacetate to give methyloxadiazole, or an isothiocyanato group to give substituted thiadizole (e.g. isothiocyanatocyclopropane to give cyclopropyl-thiadiazol-2-yl-amine).
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carboxylic acid hydrazide
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imidazo[1,2-a]pyridine-7-carboximidic acid methyl ester
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imidazo[1,2-a]pyridine-7-methyl ester
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Synthesis routes and methods II

Procedure details

The first part of the synthesis is to obtain monochloro-monothioglycolato triazine. An aqueous dye solution (0.1 mol/100 ml, pH 7.5) of a purified Procion (RTM) dichlorotriazine dye is prepared. To this solution, a 0.1 mol solution of Mercaptoacetic acid is added by slow dripping at a temperature of between 0 and 5° C. After the addition of mercaptoacetic acid, the pH of the system is adjusted to 8 using sodium carbonate and HCl. The reaction is then allowed to proceed, at 0˜5° C. and pH8, for 5˜8 hours. For each individual dye, the required reaction time is different (7˜8 hours for Procion Red MX-8B, ˜6 hours for Procion Yellow MX-8G and ˜5 hours for Procion Blue MX-2G). During the synthesis, a rapid pH drop is observed. The end-of-reaction point, for this part of the synthesis, is indicated by the pH of the reaction system remaining constant for more than 5 minutes. At this point, the dye monochloromonothioglycolato triazine is obtained. At the end of the synthesis, the pH of the system is reduced to below pH 2. The solid monochloromonothioglycolato triazine dye compounds is then obtained following precipitation and filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Triazine
Reactant of Route 2
1,2,3-Triazine
Reactant of Route 3
1,2,3-Triazine
Reactant of Route 4
1,2,3-Triazine
Reactant of Route 5
1,2,3-Triazine
Reactant of Route 6
1,2,3-Triazine

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